3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine
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Overview
Description
The compound “3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine” is a derivative of 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine . It has a molecular weight of 208.24 and its IUPAC name is 6,7-dihydro [1,4]dioxino [2,3-f] [1,3]benzothiazol-2-ylamine .
Physical And Chemical Properties Analysis
The compound “3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Characterization
Compounds with the thiazolidinone backbone are synthesized through various methods, demonstrating the versatility of this chemical framework in generating derivatives with potential applications in material science and pharmaceuticals. The synthesis of thiazolidinone derivatives through DFT quantum chemical methods provides insights into their structural properties and reactivity patterns. For instance, the synthesis and X-ray structure determination of a thiazolidinone derivative highlighted its non-planar structure and the absence of α-α stacking, offering a foundation for further functionalization and application exploration (Megrouss et al., 2019).
Chemical Reactivity and Applications
The reactivity of thiazolidinone and related compounds has been explored for the development of new materials and bioactive molecules. Research into the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrates the potential of these compounds in creating new chemical entities with diverse applications (Mohamed, 2014).
Potential Biological Activities
While the requirement excludes detailed discussions on drug use, dosage, and side effects, it's worth noting that research into the synthesis and biological evaluation of new heterocyclic compounds, including those with a thiazolidinone core, often targets the discovery of compounds with potential therapeutic benefits. Studies such as the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives explore cardiovascular effects, demonstrating the broad interest in thiazolidinone derivatives for potential medicinal applications (Touzeau et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-7-5-8-9(15-4-3-14-8)6-10(7)16-11(13)12/h5-6,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSRBJUOXDLCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=N)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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